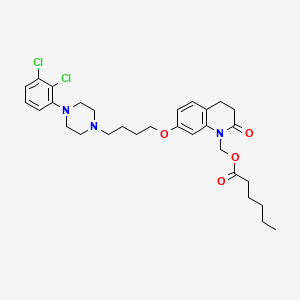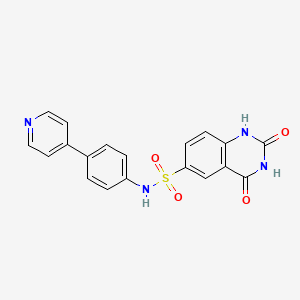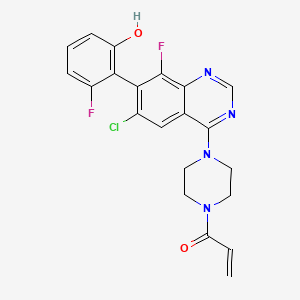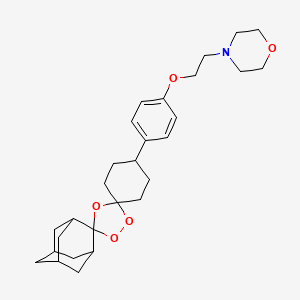![molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2](/img/structure/B605653.png)
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AT-076 is a so-called opioid "pan" antagonist and is the first reasonably balanced antagonist known of all four opioid receptor types. It acts as a silent antagonist of all four of the opioid receptors, behaving as a competitive antagonist of the μ-opioid receptor (Ki = 1.67 nM) and δ-opioid receptor (Ki = 19.6 nM) and as a noncompetitive antagonist of the κ-opioid receptor (Ki = 1.14 nM) and nociceptin receptor (Ki = 1.75 nM).
Applications De Recherche Scientifique
Kappa Opioid Receptor Antagonism The compound, identified as JDTic, has been recognized as a potent and selective kappa opioid receptor antagonist. Studies reveal that certain structural features of JDTic, such as the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, are crucial for its kappa potency and selectivity. This compound has been useful in characterizing the kappa receptor, thanks to its unique structural features that distinguish it from previously reported kappa antagonists (Thomas et al., 2003).
Opioid Receptor Functional Antagonism Further synthesis and in vitro analysis of analogues of JDTic have been conducted to understand their opioid receptor functional antagonism. These studies highlight the tolerance of certain positions on the JDTic structure to substitution and have identified compounds with potent and selective kappa antagonist activity. This has contributed to a deeper understanding of the pharmacophore for this class of kappa opioid receptor antagonist (Cueva et al., 2009), (Cai et al., 2008).
JNK Activation and Duration of Action The duration of action of certain kappa opioid receptor antagonists, including JDTic, has been correlated positively with c-Jun N-terminal kinase (JNK) 1 activation. This has been instrumental in proposing a noncompetitive mechanism based on JNK activation for the prolonged action of these compounds (Melief et al., 2011).
Potential in Opiate Abuse Treatment The effects of JDTic on the development and expression of physical dependence on opioids like morphine have been studied. The findings suggest potential applications of JDTic in the treatment of opiate abuse, as it showed effects on certain withdrawal signs without affecting the overall withdrawal syndrome (Carroll et al., 2005).
Discovery of Opioid Pan Antagonist Exploration of the structural determinants for the binding affinity of JDTic to opioid receptors led to the discovery of AT-076, the first opioid pan antagonist with high affinity at all four opioid receptor subtypes. This discovery has significant implications for the development of therapeutic agents for various conditions associated with opioid receptors (Zaveri et al., 2015).
Additional Insights Additional studies have further characterized JDTic and similar compounds, contributing to the understanding of their pharmacological properties, potential in treating conditions like opiate abuse, and their role in the exploration of opioid receptor functions (Thomas et al., 2001), (Carroll et al., 2004).
Propriétés
Numéro CAS |
1657028-64-2 |
|---|---|
Formule moléculaire |
C26H35N3O3 |
Poids moléculaire |
437.584 |
Nom IUPAC |
7-hydroxy-N-[1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32) |
Clé InChI |
LGYDWJJZDCXEOV-JWQCQUIFSA-N |
SMILES |
CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AT-076; AT 076; AT076. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)


![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
